1H-Indole, 4-ethyl-
Overview
Description
1H-Indole, 4-ethyl- is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.20 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Ethyl-1H-indole is 145.089149355 g/mol and the complexity rating of the compound is 133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indole, 4-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 4-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine Receptor Agonist : 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, a compound related to 4-Ethyl-1H-indole, acts as a potent and selective prejunctional dopamine receptor agonist. It inhibits the constrictor response to electrical stimulation in rabbit ear arteries without stimulating the central nervous system in rats (Gallagher et al., 1985).
Antimicrobial Activity : Synthesis and characterization of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, derived from 4hydroxy indole, have shown notable antimicrobial activities (Prasad, 2017).
Palladium-Catalyzed Synthesis : Indoles, like 4-Ethyl-1H-indole, are fundamental in palladium-catalyzed reactions, essential for synthesizing various biologically active compounds. These reactions are vital for organic chemists, impacting fine chemical, agrochemical, and pharmaceutical synthesis (Cacchi & Fabrizi, 2005).
Pharmacological Activities : Indoles are pivotal in organic chemistry and are found in biologically active natural products. They have extensive applications in medicine, synthetic chemistry, and industrial chemistry. Research on Ethyl-3-oxo-3-{2-[(5-substituted-3- phenyl-1H-indol-2-yl) carbonyl] hydrazinyl} propanoates, closely related to 4-Ethyl-1H-indole, highlights their pharmacological significance, including anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamya, 2021).
Urease Inhibitors : Novel indole-based oxadiazole scaffolds, originating from 4-(1H-indol-3-yl)butanoic acid, have been identified as potent urease inhibitors, suggesting their potential as therapeutic agents in drug design programs (Nazir et al., 2018).
Synthesis of N-Substituted Derivatives : Research on the synthesis of N-Substituted derivatives of 2-(4-Amino-2-methyl-1H-indol-3-yl)- and 2-(6-Amino-2-methyl-1H-indol-3-yl)acetic acids contributes to the development of indole compounds with potential biological applications (Maklakov, Smushkevich, & Magedov, 2002).
Flow Chemistry Techniques : Environment-friendly synthesis of indoline derivatives using flow chemistry techniques demonstrates improved methods for synthesizing compounds related to 4-Ethyl-1H-indole (Örkényi et al., 2017).
Photophysical Properties : A study on the photophysical properties of a new 4-aza-indole derivative in various solvents highlights its potential use in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Properties
IUPAC Name |
4-ethyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h3-7,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRCVOZYYPHAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CNC2=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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